molecular formula C14H10N6O8 B12545595 (E)-Bis(4-methyl-2,6-dinitrophenyl)diazene CAS No. 673434-36-1

(E)-Bis(4-methyl-2,6-dinitrophenyl)diazene

Cat. No.: B12545595
CAS No.: 673434-36-1
M. Wt: 390.26 g/mol
InChI Key: UFHGTUDLGPOSGJ-UHFFFAOYSA-N
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Description

(E)-Bis(4-methyl-2,6-dinitrophenyl)diazene is an organic compound characterized by the presence of two 4-methyl-2,6-dinitrophenyl groups connected by a diazene (N=N) linkage. This compound is known for its vibrant color and is often used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Bis(4-methyl-2,6-dinitrophenyl)diazene typically involves the diazotization of 4-methyl-2,6-dinitroaniline followed by coupling with another molecule of 4-methyl-2,6-dinitroaniline. The reaction is carried out under acidic conditions, often using hydrochloric acid and sodium nitrite as reagents. The reaction mixture is maintained at a low temperature to ensure the stability of the diazonium salt intermediate.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the final product. The use of automated systems for reagent addition and temperature control is common in industrial production to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(E)-Bis(4-methyl-2,6-dinitrophenyl)diazene undergoes various chemical reactions, including:

    Reduction: The compound can be reduced to the corresponding hydrazine derivative using reducing agents such as sodium dithionite or zinc in acetic acid.

    Substitution: The nitro groups in the compound can undergo nucleophilic substitution reactions, often with amines or thiols, to form corresponding substituted derivatives.

    Oxidation: The compound can be oxidized to form nitroso derivatives under specific

Properties

CAS No.

673434-36-1

Molecular Formula

C14H10N6O8

Molecular Weight

390.26 g/mol

IUPAC Name

bis(4-methyl-2,6-dinitrophenyl)diazene

InChI

InChI=1S/C14H10N6O8/c1-7-3-9(17(21)22)13(10(4-7)18(23)24)15-16-14-11(19(25)26)5-8(2)6-12(14)20(27)28/h3-6H,1-2H3

InChI Key

UFHGTUDLGPOSGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])N=NC2=C(C=C(C=C2[N+](=O)[O-])C)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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